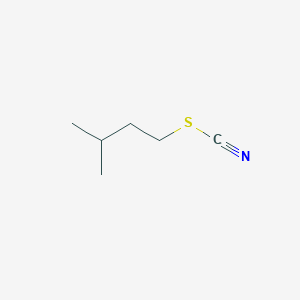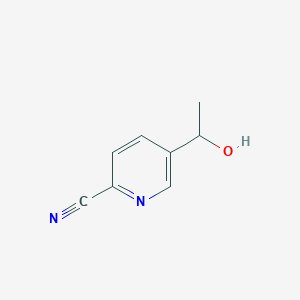![molecular formula C6H12O6 B13780086 L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
L-Glucose-[1-3H(N)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glucose-[1-3H(N)] is a radiolabeled form of L-Glucose, an aldohexose monosaccharide. It is the L-isomer of glucose, making it the enantiomer of the more common D-Glucose. L-Glucose does not occur naturally in living organisms but can be synthesized in the laboratory. The radiolabeling with tritium (3H) allows for the tracking and study of glucose metabolism and other biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glucose-[1-3H(N)] typically involves the tritiation of L-Glucose. This process can be achieved through catalytic hydrogenation in the presence of tritium gas. The reaction conditions often include a catalyst such as palladium on carbon and a solvent like ethanol. The reaction is carried out under controlled temperature and pressure to ensure the incorporation of tritium into the glucose molecule.
Industrial Production Methods
Industrial production of L-Glucose-[1-3H(N)] follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle tritium gas safely and efficiently. The final product is purified using techniques such as chromatography to ensure high purity and specific activity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Glucose-[1-3H(N)] undergoes various chemical reactions, including:
Oxidation: L-Glucose can be oxidized to form L-Glucuronic acid.
Reduction: It can be reduced to form L-Sorbitol.
Substitution: Various functional groups can be substituted on the glucose molecule.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid or potassium permanganate are commonly used.
Reduction: Sodium borohydride or hydrogen gas with a catalyst can be used.
Substitution: Various organic reagents depending on the desired substitution.
Major Products
Oxidation: L-Glucuronic acid
Reduction: L-Sorbitol
Substitution: Various substituted glucose derivatives
Wissenschaftliche Forschungsanwendungen
L-Glucose-[1-3H(N)] has numerous applications in scientific research:
Chemistry: Used as a tracer to study glucose metabolism and pathways.
Biology: Helps in understanding cellular uptake and utilization of glucose.
Medicine: Used in research related to diabetes and other metabolic disorders.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
L-Glucose-[1-3H(N)] exerts its effects by participating in glucose metabolism. The tritiated glucose is taken up by cells and undergoes glycolysis, where it is phosphorylated by hexokinase to form glucose-6-phosphate. This allows researchers to track the metabolic pathways and understand the molecular targets and pathways involved in glucose utilization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucose: The most common isomer of glucose, naturally occurring and widely used in metabolism.
L-Sorbitol: A reduction product of L-Glucose, used as a sugar substitute.
L-Glucuronic acid: An oxidation product of L-Glucose, involved in detoxification processes.
Uniqueness
L-Glucose-[1-3H(N)] is unique due to its radiolabeling with tritium, which allows for precise tracking and study of glucose metabolism. Unlike D-Glucose, L-Glucose is not metabolized by most organisms, making it a valuable tool in research to differentiate between metabolic pathways.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
182.16 g/mol |
IUPAC-Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy-1-tritiohexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1T |
InChI-Schlüssel |
GZCGUPFRVQAUEE-VKERAGMXSA-N |
Isomerische SMILES |
[3H]C(=O)[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


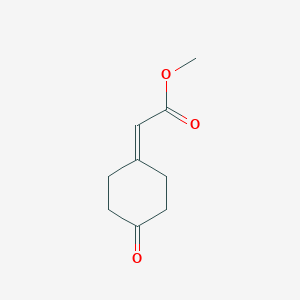
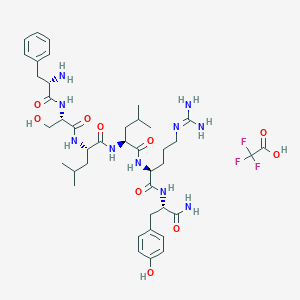
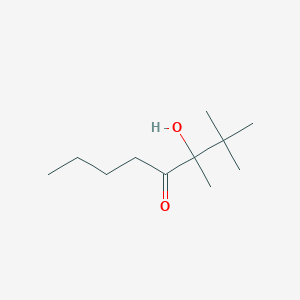

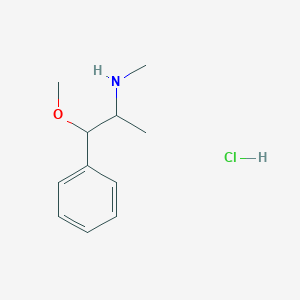
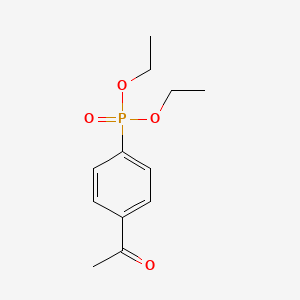
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)
